molecular formula C21H19FO4S B1366342 Sulindac sulfone methyl ester

Sulindac sulfone methyl ester

Cat. No.: B1366342
M. Wt: 386.4 g/mol
InChI Key: QGNAIXQUNHFBQX-ZDLGFXPLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sulindac sulfone methyl ester is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluorine atom, a methyl group, and a methylsulfonylbenzylidene moiety.

Preparation Methods

The synthesis of Sulindac sulfone methyl ester involves several steps. One common synthetic route includes the following steps:

    Formation of the Indene Core: The indene core can be synthesized through a series of reactions starting from commercially available starting materials. This typically involves cyclization reactions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced through a fluorination reaction using appropriate fluorinating agents.

    Formation of the Benzylidene Moiety: The benzylidene moiety is introduced through a condensation reaction with a suitable benzaldehyde derivative.

    Esterification: The final step involves the esterification of the indene core with acetic acid or its derivatives to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

Sulindac sulfone methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorine or methylsulfonylbenzylidene moiety, using nucleophiles or electrophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Sulindac sulfone methyl ester has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for the development of new drugs.

    Industry: The compound can be used in the development of new materials or as an additive in industrial processes.

Mechanism of Action

The mechanism of action of Sulindac sulfone methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Sulindac sulfone methyl ester can be compared with other similar compounds, such as:

    Methyl (Z)-5-fluoro-2-methyl-1-(4-methanesulfonylbenzylidene)inden-3-ylacetate: This compound has a similar structure but with a methanesulfonyl group instead of a methylsulfonyl group.

    Methyl (Z)-5-fluoro-2-methyl-1-(4-chlorobenzylidene)inden-3-ylacetate: This compound has a chlorobenzylidene moiety instead of a methylsulfonylbenzylidene moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H19FO4S

Molecular Weight

386.4 g/mol

IUPAC Name

methyl 2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfonylphenyl)methylidene]inden-1-yl]acetate

InChI

InChI=1S/C21H19FO4S/c1-13-18(10-14-4-7-16(8-5-14)27(3,24)25)17-9-6-15(22)11-20(17)19(13)12-21(23)26-2/h4-11H,12H2,1-3H3/b18-10-

InChI Key

QGNAIXQUNHFBQX-ZDLGFXPLSA-N

Isomeric SMILES

CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)OC

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)OC

Origin of Product

United States

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